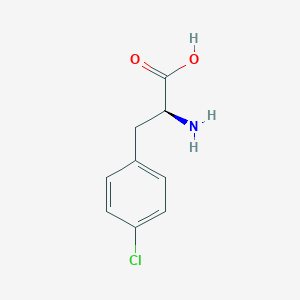

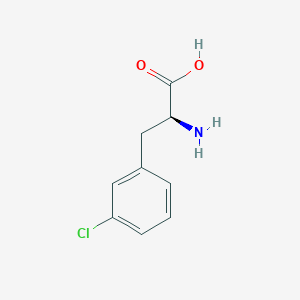

3-chloro-L-phenylalanine

Vue d'ensemble

Description

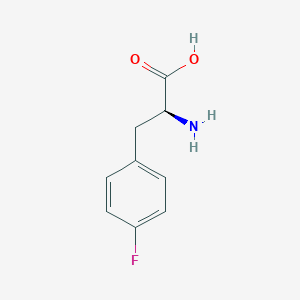

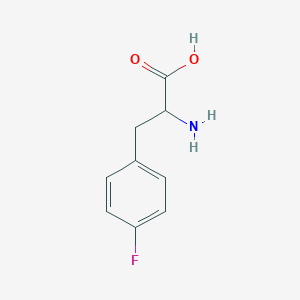

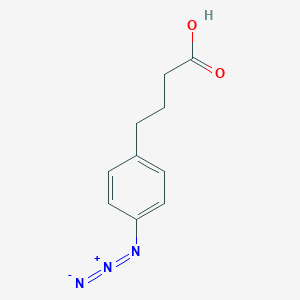

3-chloro-L-phenylalanine is a non-proteinogenic L-α-amino acid that is L-phenylalanine in which one of the meta-hydrogens of the phenyl group has been replaced by a chlorine . It has the molecular formula C9H10ClNO2 .

Synthesis Analysis

The synthesis of L-phenylalanine and its derivatives has been a topic of interest in recent research. One study discusses the biosynthesis of L-phenylalanine from inexpensive aromatic precursors . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom and an amino acid chain attached to it . The InChI string representation of its structure is InChI=1S/C9H10ClNO2/c10-7-3-1-2-6 (4-7)5-8 (11)9 (12)13/h1-4,8H,5,11H2, (H,12,13)/t8-/m0/s1 .

Applications De Recherche Scientifique

Production Improvement : L-Phenylalanine is crucial in both food and medicinal applications. A study developed an in vitro system for quantitative investigation of phenylalanine biosynthesis in E. coli. This approach can improve the yield of phenylalanine, potentially applicable to 3-chloro-L-phenylalanine (Ding et al., 2016).

Phenolic Compound Production : The effect of different concentrations of L-phenylalanine on the accumulation of phenolic compounds in Tartary buckwheat sprouts was investigated. Such studies can be relevant for the understanding of this compound's effects on plant biochemistry (Seo et al., 2015).

Electrochemical Sensor Development : A novel electrochemical sensor for L-phenylalanine detection was developed using molecular imprinting techniques. This sensor could potentially be adapted for specific detection of this compound (Ermiş et al., 2017).

Gene Expression and Engineering : Genetic engineering of Escherichia coli was conducted to enhance L-Phenylalanine biosynthesis, which could be adapted for modified amino acids like this compound (Liu et al., 2018).

Biotransformation and Isotope Effects : The mechanisms of biotransformation of L-phenylalanine and its derivatives, including this compound, were investigated using kinetic and solvent isotope effect methods (Kańska et al., 2016).

Photocatalytic Degradation : The photocatalytic degradation of phenylalanine (Phe) in aqueous solutions was studied, which is relevant for understanding the environmental impact and degradation pathways of this compound (Elsellami et al., 2010).

Phenylalanine Ammonia Lyase (PAL) Research : Studies on PAL, which catalyzes the biotransformation of L-phenylalanine, provide insights into potential applications and modifications of this compound (MacDonald & D'Cunha, 2007).

Metabolic Engineering for Synthesis : Research on engineering Escherichia coli for enhanced production of L-phenylalanine using glucose could be applicable for the synthesis of derivatives like this compound (Báez-Viveros et al., 2004).

Electrochemical Sensors and Biosensors : The development of electrochemical sensors for phenylalanine electroanalysis could have implications for the specific detection and analysis of this compound (Dinu & Apetrei, 2020).

Orientations Futures

Future research directions could include further investigation into the biosynthesis of L-phenylalanine and its derivatives from inexpensive aromatic precursors . Additionally, the use of 3-chloro-L-phenylalanine as an internal standard in metabolomic studies suggests potential applications in this field .

Mécanisme D'action

Target of Action

3-Chloro-L-phenylalanine, also known as L-3-Chlorophenylalanine, is a non-proteinogenic L-α-amino acid . It is a derivative of L-phenylalanine, where one of the meta-hydrogens of the phenyl group has been replaced by a chlorine Considering its structural similarity to l-phenylalanine, it may interact with enzymes involved in the metabolism of l-phenylalanine, such as phenylalanine ammonia-lyase and tyrosine hydroxylase .

Mode of Action

For instance, it could potentially inhibit the activity of phenylalanine ammonia-lyase, an enzyme that converts L-phenylalanine to trans-cinnamic acid .

Biochemical Pathways

This compound, being a derivative of L-phenylalanine, may be involved in similar biochemical pathways. L-phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . It is also used as the precursor for the biosynthesis of 2-phenylethanol through the Ehrlich pathway . .

Pharmacokinetics

It could be metabolized by enzymes that normally metabolize L-phenylalanine and excreted via the kidneys .

Analyse Biochimique

Biochemical Properties

3-Chloro-L-Phenylalanine is involved in various biochemical reactions. It interacts with enzymes such as phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to ammonia and trans-cinnamic acid . This reaction is part of the phenylpropanoid pathway, leading to the production of phenolic compounds with a wide range of biological functions .

Cellular Effects

The effects of this compound on cells and cellular processes are not fully understood. It is known that phenylalanine, the parent compound of this compound, plays a crucial role in various cellular functions. For instance, phenylalanine is a precursor of Tyrosine, which leads to the formation of adrenaline . Adrenaline is converted into a brain chemical utilized to promote mental alertness and memory, and for the elevation of mood and for the suppression of appetite .

Molecular Mechanism

It is known that phenylalanine, the parent compound, is metabolized by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid . This reaction is part of the phenylpropanoid pathway, which leads to the production of a wide range of phenolic compounds with various biological functions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-studied. It is known that phenylalanine, the parent compound, has been used in various laboratory studies. For instance, a fluorometric method was developed for the determination of L-phenylalanine in serum samples .

Dosage Effects in Animal Models

It is known that phenylalanine, the parent compound, plays important roles in regulating the capacity of intestinal immunity, antioxidants, and apoptosis in largemouth bass .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway . This pathway leads to the production of a wide range of phenolic compounds with various biological functions .

Transport and Distribution

It is known that phenylalanine, the parent compound, is transported by the L-type amino acid transporter 1 (LAT1) .

Subcellular Localization

It is known that phenylalanine ammonia-lyase (PAL), an enzyme that interacts with phenylalanine, is specifically localized in the plasma membrane .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDJLFDGCUYZMN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375800 | |

| Record name | 3-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80126-51-8 | |

| Record name | 3-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

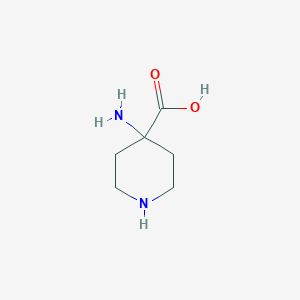

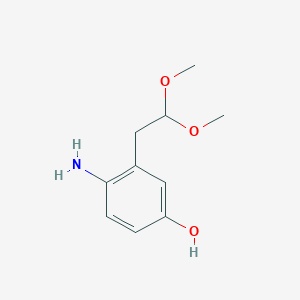

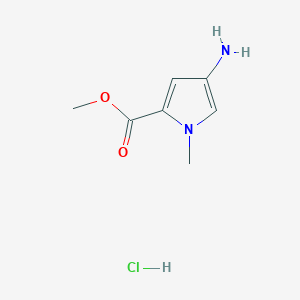

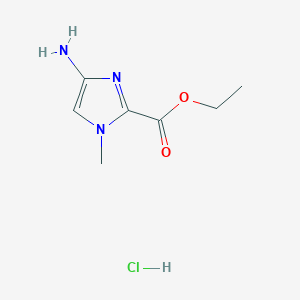

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.